The compound identified as "CID 12936257" is a chemical entity cataloged in the PubChem database, which serves as a comprehensive resource for information on the biological activities of small molecules. This compound has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
CID 12936257 is sourced from the United States and is available for purchase through various chemical suppliers, including BenchChem, which provides detailed information regarding its properties and applications.
CID 12936257 can be classified based on its molecular structure and functional groups. It possesses a molecular formula of and a molecular weight of 593.4 g/mol. The compound features multiple selenium atoms, indicating potential reactivity and unique chemical properties.
The synthesis of CID 12936257 can be achieved through various chemical pathways. Industrial production methods typically involve large-scale synthesis that optimizes reaction conditions to maximize yield and purity. These methods may include:
The specific synthetic routes for CID 12936257 may vary depending on the desired purity and yield. Common strategies might involve multi-step synthesis where intermediates are carefully managed to ensure the final product meets required specifications.
The molecular structure of CID 12936257 can be represented using various chemical notation systems:
InChI=1S/C25H24O2Se3/c1-26-22-12-8-20(9-13-22)24(28)16-19(18-6-4-3-5-7-18)17-25(29,30-24)21-10-14-23(27-2)15-11-21/h3-15,19H,16-17H2,1-2H3
ZQOYAMJLBZAEFN-UHFFFAOYSA-N
COC1=CC=C(C=C1)C2(CC(CC([Se]2)(C3=CC=C(C=C3)OC)[Se])C4=CC=CC=C4)[Se]
These representations provide insight into the compound's connectivity and stereochemistry, essential for understanding its reactivity and interactions.
The structural data indicates the presence of multiple functional groups and selenium atoms, which may contribute to its unique properties and reactivity patterns.
CID 12936257 can undergo several types of chemical reactions:
The choice of reagents significantly influences the outcome of reactions involving CID 12936257. For instance:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for CID 12936257 involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity, which could lead to various biological effects. The precise targets depend on the context of its application in research or therapeutic settings.
CID 12936257 exhibits distinct physical characteristics that influence its handling and application:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 593.4 g/mol |
Origin | United States |
Chemical properties are crucial for understanding reactivity:
These properties must be considered during experimental design to ensure effective use in scientific applications.
CID 12936257 has diverse scientific applications, including:
Research continues to explore its full potential across these domains, highlighting its significance in advancing scientific knowledge and practical applications.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0